molecular formula C11H16ClNO2 B7946040 7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride

7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride

Cat. No.: B7946040
M. Wt: 229.70 g/mol
InChI Key: DNUIVRNMYTXTIS-UHFFFAOYSA-N
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Description

7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride is a chemical compound with a unique structure that includes a benzoxepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of 7-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one, which is then converted to the amine derivative. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the transformation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one: A precursor in the synthesis of the amine derivative.

    N-methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: A structurally related compound with different functional groups.

    3-Methoxy-1,3,4,5-tetrahydro-2-benzoxepin: Another related compound with a similar core structure.

Uniqueness

7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride is unique due to its specific functional groups and potential applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

7-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-8-4-5-11-9(7-8)10(12)3-2-6-14-11;/h4-5,7,10H,2-3,6,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUIVRNMYTXTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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